N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Description
N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative with the molecular formula C₈H₁₀ClF₃N₂. Its structure features a pyridine ring substituted with a trifluoromethyl group at the 3-position and a methylaminomethyl group at the 2-position, forming a hydrochloride salt (CAS: 886371-24-0) . This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. It is commonly utilized as a building block in drug discovery, particularly for central nervous system (CNS) targets .
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-12-5-7-6(8(9,10)11)3-2-4-13-7;/h2-4,12H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNCJUNWYWSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-74-9 | |
| Record name | 2-Pyridinemethanamine, N-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with a trifluoromethyl substituent. This can be achieved through a nucleophilic aromatic substitution reaction.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group through a reductive amination reaction. This step often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
The position of the trifluoromethyl group on the pyridine ring significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- The 3-CF₃ isomer (target compound) exhibits distinct electronic effects compared to 4- or 5-CF₃ isomers due to proximity to the aminomethyl group. This may alter receptor binding in biological systems .
- The 5-CF₃ isomer shows the highest structural similarity (0.94) to the target compound, suggesting comparable synthetic routes and solubility profiles .
Substitution of Trifluoromethyl with Halogens
Replacing the trifluoromethyl group with halogens modifies reactivity and lipophilicity:
| Compound Name | CAS Number | Molecular Formula | Substituents (Pyridine) | Molecular Weight |
|---|---|---|---|---|
| (3-Chloro-5-fluoropyridin-2-yl)methanamine HCl | N/A | C₆H₇Cl₂FN₂ | 3-Cl, 5-F, 2-CH₂NH₂·HCl | 197.03 |
Comparison :
Heterocycle Variations
Replacing pyridine with other heterocycles alters scaffold geometry and electronic properties:
| Compound Name | CAS Number | Molecular Formula | Core Heterocycle | Molecular Weight |
|---|---|---|---|---|
| 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine HCl | N/A | C₇H₁₀ClF₃N₃ | Pyrazole | 237.62 |
Key Differences :
- The trifluoromethyl group on pyrazole may confer different steric effects compared to pyridine derivatives .
Biological Activity
N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. The trifluoromethyl group attached to the pyridine ring enhances its lipophilicity, allowing for better cell membrane penetration and interaction with biological targets.
- Molecular Formula : C₈H₁₀ClF₃N
- Molecular Weight : 226.627 g/mol
- CAS Number : 1951441-74-9
- Purity : >95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its entry into cells where it can modulate various enzymatic and receptor activities.
Potential Biological Effects
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential effectiveness against various pathogens.
- Cytotoxicity : Studies have shown that derivatives of this compound can induce cell death in cancer cell lines, indicating its potential as an anticancer agent .
- Microtubule Disruption : Certain derivatives have been noted to disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Trifluoromethyl Group | Biological Activity |
|---|---|---|
| This compound | Yes | Potential antimicrobial and anticancer activity |
| N-Methyl-1-(pyridin-2-yl)methanamine | No | Reduced biological activity |
| N-Methyl-1-(3-(difluoromethyl)pyridin-2-yl)methanamine | Yes | Varies in reactivity and potency |
The presence of the trifluoromethyl group is crucial for enhancing the compound's biological activity compared to its analogs .
Study 1: Anticancer Activity
A study evaluating a series of indolyl-pyridinyl-propenones, including derivatives similar to this compound, found that certain modifications at the indolyl position significantly altered biological profiles, enhancing cytotoxic effects against glioblastoma cells. The presence of the trifluoromethyl group was linked to increased cytotoxicity through mechanisms involving microtubule disruption .
Study 2: Antimicrobial Properties
Another investigation focused on the synthesis of compounds based on similar structures indicated that the trifluoromethyl substituent contributed to enhanced antichlamydial activity. Compounds lacking this group showed no significant biological activity, underscoring the importance of electron-withdrawing groups in enhancing efficacy against specific pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
